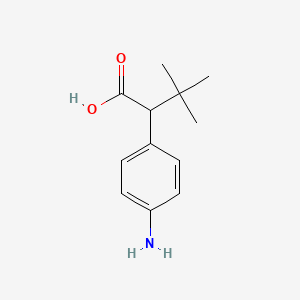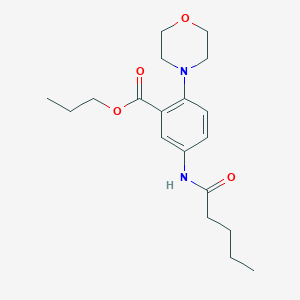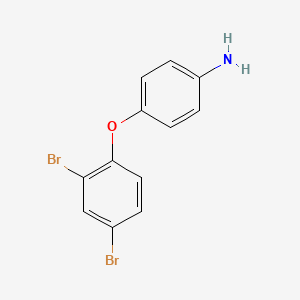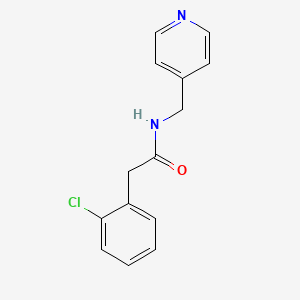![molecular formula C13H18N6O2S3 B15153048 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine can yield the corresponding 1,3,4-thiadiazole derivatives . The specific synthetic route for 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide would involve similar steps, with appropriate modifications to introduce the acetylamino and propan-2-yl groups.
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
科学研究应用
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole derivatives.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3,4-thiadiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by acting as agonists or antagonists. The exact mechanism of action for 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide would depend on its specific molecular interactions and the biological pathways involved .
相似化合物的比较
Similar Compounds
- 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
- 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide
Uniqueness
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of both acetylamino and propan-2-yl groups can influence its interaction with molecular targets and its overall pharmacological profile.
属性
分子式 |
C13H18N6O2S3 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H18N6O2S3/c1-5-8(22-13-19-18-11(24-13)14-7(4)20)9(21)15-12-17-16-10(23-12)6(2)3/h6,8H,5H2,1-4H3,(H,14,18,20)(H,15,17,21) |
InChI 键 |
NDPPAGKRLOYDET-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=C(S2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide, N-[5-amino-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B15152976.png)
![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152989.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one](/img/structure/B15153000.png)
![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)
![Propyl 5-{[(3-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15153012.png)



![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)

